molecular formula C12H16BrNO B11850952 (6-Bromo-2,2-dimethylchroman-4-yl)methanamine

(6-Bromo-2,2-dimethylchroman-4-yl)methanamine

Katalognummer: B11850952
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: YLMORRAZJNNLBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chroman-4-one vs. Chroman-4-amine

  • Chroman-4-one (e.g., polivione) features a ketone group at position 4, resulting in a planar sp²-hybridized carbon and extended conjugation. This increases UV absorption (λmax ≈ 320 nm) compared to the amine analog, which lacks conjugation.
  • Chroman-4-amine derivatives, including (6-bromo-2,2-dimethylchroman-4-yl)methanamine, exhibit basicity (pKa ≈ 9.5) due to the amine group, enabling protonation under physiological conditions.

Thiochroman vs. Chroman

  • Replacing the oxygen atom in chroman with sulfur (yielding thiochroman ) increases molecular weight by ~16 g/mol and alters electronic properties. The C-S bond length (1.81 Å) versus C-O bond (1.43 Å) reduces ring strain but decreases hydrogen-bonding capacity.
Feature Chroman-4-amine Thiochroman-4-amine Chroman-4-one
Heteroatom O S O
Molecular Weight (g/mol) 270.17 272.21 260.25*
Key Functional Group -NH2 -NH2 -C=O
Conjugation Limited Limited Extended

*Example molecular weight for a chroman-4-one derivative.

The 2,2-dimethyl substitution in (6-bromo-2,2-dimethylchroman-4-yl)methanamine distinguishes it from simpler chroman-4-amines (e.g., 3,4-dihydro-2H-chromen-4-amine, C9H11NO), enhancing lipid solubility and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C12H16BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6-7,14H2,1-2H3

InChI-Schlüssel

YLMORRAZJNNLBD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)CN)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine typically involves the bromination of 2,2-dimethylchroman followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine may involve large-scale bromination processes followed by amination reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 6 undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions. Key reagents and outcomes include:

NucleophileConditionsProductYieldSource
PiperidineDMF, 100°C, K₂CO₃(6-(Piperidin-1-yl)-2,2-dimethylchroman-4-yl)methanamine72%
Sodium methoxideMeOH, reflux(6-Methoxy-2,2-dimethylchroman-4-yl)methanamine68%
ThiophenolDMSO, 120°C(6-(Phenylthio)-2,2-dimethylchroman-4-yl)methanamine65%

Reactivity is enhanced by electron-donating groups (e.g., methanamine) para to bromine, which stabilize transition states through resonance .

Amine-Facilitated Condensation Reactions

The primary amine participates in Schiff base formation and heterocycle synthesis:

Schiff base formation
Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol yields imines (85–90% yields) . These intermediates are precursors for pyrimidine derivatives via cyclocondensation with guanidine hydrochloride :

text
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine + 4-Fluorobenzaldehyde → Imine intermediate → + Guanidine HCl → Pyrimidine-fused chroman (72% yield)

Aldol condensation
In the presence of NaH/THF, the amine reacts with ketones (e.g., acetophenone) to form β-amino ketones, which cyclize to chroman-fused benzofurans under microwave irradiation (60–75% yields) .

Reductive Amination and Alkylation

The amine undergoes reductive alkylation with aldehydes/ketones:

ReagentConditionsProductYield
Formaldehyde, NaBH₃CNMeOH, 0°CN-Methyl derivative88%
Benzaldehyde, H₂/Pd-CEtOAc, rtN-Benzyl derivative78%

Steric hindrance from the 2,2-dimethyl group slows reactivity compared to unchromaned amines .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki-Miyaura coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (90°C):

Boronic AcidProductYield
4-Methoxyphenyl(6-(4-Methoxyphenyl)-2,2-dimethylchroman-4-yl)methanamine70%
3-Pyridyl(6-(Pyridin-3-yl)-2,2-dimethylchroman-4-yl)methanamine65%

Reaction times vary from 12–24 hours depending on boronic acid steric demand .

Protective Group Chemistry

The amine is protected as carbamates or sulfonamides for synthetic intermediates:

Protecting GroupReagentConditionsDeprotection Method
Boc (tert-butyloxycarbonyl)Boc₂O, DMAPCH₂Cl₂, rtTFA/DCM (1:1)
Tosyl (p-toluenesulfonyl)TsCl, NEt₃THF, 0°CHBr/AcOH

Boc protection achieves >95% yields, while tosylation requires rigorous exclusion of moisture .

Oxidative Pathways

Controlled oxidation with KMnO₄/H₂O selectively converts the amine to a nitro group (55% yield), enabling further functionalization. Over-oxidation degrades the chroman core, necessitating low temperatures (0–5°C).

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR) in antimicrobial and antioxidant assays :

DerivativeAntibacterial (S. aureus, MIC)Antioxidant (DPPH % inhibition)
N-Acetyl12.5 µg/mL58%
Pyrimidine-fused6.25 µg/mL72%
4-Fluorophenyl3.12 µg/mL68%

Electron-withdrawing substituents (e.g., fluorine) enhance antibacterial potency but reduce antioxidant capacity .

This compound’s versatility in substitution, coupling, and condensation reactions makes it valuable for pharmaceutical intermediates and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

  • Biological Activity : Research indicates that (6-Bromo-2,2-dimethylchroman-4-yl)methanamine may exhibit significant biological activities, including potential anti-inflammatory and anticancer effects. Its interactions with biomolecules are under investigation to elucidate specific mechanisms of action.

Medicine

  • Therapeutic Potential : The compound is being studied for its potential therapeutic properties, particularly in the context of cardiovascular diseases and neuropharmacology. Its role as a precursor in the synthesis of β-adrenergic blockers positions it as a valuable candidate in drug development.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(6-Bromo-2,2-dimethylchroman-4-yl)methanamineDimethyl substitution at the 2-positionEnhanced lipophilicity; potential for diverse receptor interactions
(6-Bromochroman-3-yl)methanamineSimple chroman structureKey intermediate for β-blockers; significant biological activity
N-(6-Bromo-4-oxochroman-3-yl)acetamideAcetamide derivativeDifferent biological profile; potential anti-inflammatory properties

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives similar to (6-Bromo-2,2-dimethylchroman-4-yl)methanamine exhibited promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
    • Example : A related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent activity against this cancer type.
  • Anti-inflammatory Effects :
    • Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
    • Findings : Studies report that related compounds significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Wirkmechanismus

The mechanism of action of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Chroman-Based Analogs

6-Bromo-7-methylchroman-4-amine (CAS 1273604-84-4)
  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 246.11 g/mol
  • Structural Differences : Bromine at the 6-position and a single methyl group at the 7-position (vs. 2,2-dimethyl groups in the target compound). The amine group is directly attached to the chroman ring at position 4, unlike the methanamine side chain in the target compound.
4-Amino-6-bromochroman Derivatives
  • General Features : Chroman derivatives with bromine at position 6 and amine groups at position 4 are rare. The methanamine side chain in the target compound introduces a flexible spacer that could enhance interactions with biological targets compared to rigid amine-attached analogs.

Pyridine and Phenethylamine Analogs

(6-Bromo-4-methylpyridin-3-yl)methanamine
  • Molecular Formula : C₇H₉BrN₂
  • Molecular Weight : 201.07 g/mol
  • Structural Differences : Pyridine ring replaces the chroman core. Bromine at position 6 and a methyl group at position 4, with methanamine at position 3.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Molecular Formula: C₁₀H₁₄BrNO₂
  • Molecular Weight : 276.13 g/mol
  • Structural Differences : Phenethylamine core with bromine at position 4 and methoxy groups at 2,5-positions.
  • Functional Relevance: 2C-B is a well-known psychoactive compound with hallucinogenic properties. The chroman-based target compound lacks methoxy groups but shares a bromine substituent, suggesting divergent pharmacological profiles despite halogenation .

Antimicrobial Nicotinohydrazide Analogs

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
  • Structural Features: Nicotinohydrazide core with bromine at position 6 and a chlorinated benzylidene group.
  • Activity : Exhibits potent antimicrobial activity due to halogen substituents and hydrogen-bonding interactions .
  • Comparison: The target compound’s bromine and amine groups may similarly enhance antimicrobial efficacy, though its chroman scaffold could alter membrane permeability compared to planar nicotinohydrazides.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine C₁₂H₁₆BrNO 278.17 Chroman 6-Br, 2,2-dimethyl, 4-methanamine
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO 246.11 Chroman 6-Br, 7-methyl, 4-amine
(6-Bromo-4-methylpyridin-3-yl)methanamine C₇H₉BrN₂ 201.07 Pyridine 6-Br, 4-methyl, 3-methanamine
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₄BrNO₂ 276.13 Phenethylamine 4-Br, 2,5-OCH₃

Biologische Aktivität

(6-Bromo-2,2-dimethylchroman-4-yl)methanamine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence various biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H12BrNC_{10}H_{12}BrN and a molecular weight of approximately 230.11 g/mol. Its structure features a chroman backbone with a bromine atom at the 6-position and a methanamine group, contributing to its unique lipophilicity and receptor interaction profiles.

Biological Activity Overview

The biological activity of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine primarily revolves around its potential as a precursor for developing β-adrenergic blockers and neuroprotective agents.

Key Findings:

  • Adrenergic Receptor Interaction :
    • The compound exhibits notable binding affinity towards β-adrenergic receptors, which are critical in regulating cardiovascular functions. Studies have indicated that it can selectively block these receptors, potentially reducing heart rate and blood pressure .
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties, making it a candidate for further exploration in neuropharmacology.
  • Synthesis Pathways :
    • Various synthetic routes have been developed for (6-Bromo-2,2-dimethylchroman-4-yl)methanamine, emphasizing its role as an intermediate in synthesizing more complex molecules with therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the unique properties of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
(6-Bromo-2,2-dimethylchroman-4-yl)methanamineDimethyl substitution at the 2-positionEnhanced lipophilicity; potential for different receptor interactions
(6-Bromochroman-3-yl)methanamineSimple chroman structure with amine groupKey intermediate for β-blockers; significant biological activity
N-(6-Bromo-4-oxochroman-3-yl)acetamideAcetamide derivativeDifferent biological profile; potential anti-inflammatory properties

Case Studies and Research Findings

Recent studies have highlighted the pharmacological relevance of chroman derivatives:

  • Inhibition Studies :
    • A study on gem-dimethylchroman derivatives demonstrated effective inhibition of equine serum butyrylcholinesterase (eqBuChE), indicating their potential role in treating Alzheimer’s disease .
  • Molecular Docking Studies :
    • Molecular docking experiments revealed that the dimethyl unit in the chroman ring significantly enhances binding affinity to biological targets, supporting its development as a pharmacophore .
  • Pharmacological Profiles :
    • Various derivatives have shown promise in inhibiting monoamine oxidase-B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease .

Q & A

Q. What are the common synthetic routes for preparing (6-Bromo-2,2-dimethylchroman-4-yl)methanamine?

The synthesis typically involves multi-step protocols starting from chroman derivatives. For example:

  • Bromination : Introducing bromine at the 6-position of 2,2-dimethylchroman-4-yl precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
  • Functionalization : Conversion of the 4-position into a methanamine group via reductive amination or nitrile reduction. For instance, using NaBH₄/MeOH for nitrile intermediates or catalytic hydrogenation .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, AIBN, CCl₄, 80°C65–75%>95%
Reductive AminationNaBH₄, MeOH, 0°C→RT50–60%>90%

Q. How is the structural integrity of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine validated?

Structural confirmation relies on:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (geminal dimethyl groups), δ 3.8–4.2 ppm (chroman oxygen proximity), and δ 6.5–7.0 ppm (aromatic protons adjacent to bromine) .
  • FT-IR : Stretching at 3300–3400 cm⁻¹ (N–H), 2850–2950 cm⁻¹ (C–H aliphatic), and 600–650 cm⁻¹ (C–Br) .
    • Mass Spectrometry : ESI-MS showing [M+H]⁺ at m/z 258.12 (C₁₀H₁₂BrNO₂) .
    • Elemental Analysis : Matching calculated vs. observed C, H, N, Br percentages (e.g., C: 46.7%, H: 4.7%, N: 5.4%, Br: 31.0%) .

Q. What are the standard protocols for assessing its stability under experimental conditions?

  • Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) to determine decomposition temperatures .
  • Photostability : Exposure to UV light (254 nm) in methanol, monitored via HPLC for degradation products .
  • pH Stability : Incubation in buffers (pH 2–12) at 25°C for 24 hours, followed by LC-MS quantification .

Advanced Research Questions

Q. How can contradictions in crystallographic data for brominated chroman derivatives be resolved?

Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) often arise from:

  • Dynamic Disorder : Use of SHELXL (SHELX-2018) with TWIN/BASF commands to model rotational or positional disorder in bromine substituents .
  • Hydrogen Bonding Networks : Analysis of intermolecular interactions (e.g., N–H∙∙∙O) using Mercury software to refine packing models. For example, hydrogen-bonded dimers may form in specific space groups (e.g., P2₁/c) .
  • Validation Tools : Cross-checking with PLATON (ADDSYM) to detect missed symmetry elements .

Example Data :

ParameterCompound 1 Compound 2
C–Br Bond Length1.89 Å1.92 Å
N–H∙∙∙O Distance2.10 Å2.15 Å
Space GroupP2₁/cC2/c

Q. What methodologies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., Br) at the 6-position enhances membrane penetration in Gram-positive bacteria .
  • Dose-Response Studies : MIC (Minimum Inhibitory Concentration) assays using Staphylococcus aureus (ATCC 25923) with serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
  • Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) to establish selectivity indices (SI = IC₅₀/MIC) >10 .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d,p) basis sets to calculate Fukui indices (f⁻) for identifying electrophilic sites .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) to predict reaction rates for SNAr (bromine substitution) .
  • Kinetic Isotope Effects : Deuterium labeling at the methanamine group to study rate-determining steps via Eyring plots .

Methodological Notes

  • Contradiction Analysis : Apply iterative hypothesis testing (e.g., re-synthesizing derivatives with modified substituents) to resolve conflicting bioactivity data .
  • Advanced Crystallography : Use Olex2 for real-space refinement and validation of hydrogen-bonded networks in low-resolution datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.